molecular formula C13H15NO4 B554585 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid CAS No. 190004-53-6

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Cat. No. B554585
CAS RN: 190004-53-6
M. Wt: 249,27 g/mole
InChI Key: GDJSFBNRXFOUEQ-UHFFFAOYSA-N
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Description

“1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 . This compound is a versatile chemical used in various scientific research. Its unique structure enables it to be utilized as a building block in drug development, organic synthesis, and peptide chemistry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Peptide Synthesis

The compound is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields, including drug development, vaccine design, and chemical biology.

RNA Cytidine Acetylation Mapping

Z-AC4C-OH is used in a protocol for the quantitative single-nucleotide resolution mapping of cytidine acetylation in RNA, known as ac4C sequencing (ac4C-seq) . This method helps in understanding the role of acetylation in RNA function and regulation.

Cancer Research

Recent studies have shown a significant association between Z-AC4C-OH and various human diseases, especially cancer . The compound’s correlation with tumor occurrence, development, prognosis, and drug therapy is being extensively studied.

Biomarker for Early Tumor Diagnosis

Z-AC4C-OH is being explored as a new biomarker for early tumor diagnosis and prognosis prediction . Biomarkers can help in the early detection of diseases, improving the chances of successful treatment.

Target for Tumor Therapy

The compound is also being considered as a new target for tumor therapy . Targeted therapies are designed to affect cellular proteins or processes that are utilised by cancer cells to proliferate and survive, offering a more precise way to treat tumors.

RNA Modification Studies

Z-AC4C-OH is used in the study of RNA modifications . RNA modifications, such as acetylation, play a crucial role in the regulation of gene expression. Understanding these modifications can provide insights into various biological processes and diseases.

Safety and Hazards

The compound has been classified as a potential hazard under GHS07. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

It’s known that z-ac4c-oh is a derivative of n4-acetylcytidine (ac4c), a highly conserved rna nucleobase . The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .

Mode of Action

Ac4c, the parent compound, is known to play a crucial role in maintaining the stability and aiding the processing of non-coding rnas . It’s also suggested that ac4C RNA likely causes de-condensation of chromatin in the vicinity of DNA lesions, making it accessible for other DNA repair factors involved in the DNA damage response .

Biochemical Pathways

Ac4c is known to influence rna structure and function through post-transcriptional modifications . These modifications are epigenetic and encompass the addition, deletion, or change of chemical groups in RNAs and further modifications of their chemical structure .

Pharmacokinetics

It’s known that the compound is stable at room temperature and soluble in some organic solvents such as chloroform and methanol . Its skin permeation is low, and its lipophilicity is moderate .

Result of Action

Ac4c rna has been associated with various human diseases, especially cancer . It’s suggested that ac4C RNA likely causes de-condensation of chromatin in the vicinity of DNA lesions, making it accessible for other DNA repair factors involved in the DNA damage response .

Action Environment

It’s known that the compound is stable at room temperature and soluble in some organic solvents such as chloroform and methanol .

properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJSFBNRXFOUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363750
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

CAS RN

190004-53-6
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (also referred to as Z-Ac4c) in peptide research?

A1: 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid, or Z-Ac4c, serves as a valuable building block in peptide research. This is because the Ac4c residue, a Cα,α-dialkylated glycine, exhibits a strong tendency to induce β-turn and helix conformations in peptides. [] This conformational rigidity makes it a useful tool for designing peptides with predictable structures and biological activities.

Q2: How does the structure of Ac4c contribute to its conformational preferences?

A2: X-ray diffraction studies on Ac4c-containing peptides reveal that the cyclobutyl ring within Ac4c causes a significant expansion of the τ(N–Cα–C′) bond angle compared to a regular tetrahedral geometry. [] This structural feature, combined with the restricted rotation around the Cα-C' bond due to the cyclic nature of the cyclobutyl ring, limits the conformational freedom of Ac4c and strongly favors the formation of β-turns and helices in peptides.

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